Copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine
CAS No.:
Cat. No.: VC17258552
Molecular Formula: C24H24CuN2O6
Molecular Weight: 500.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24CuN2O6 |
|---|---|
| Molecular Weight | 500.0 g/mol |
| IUPAC Name | copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine |
| Standard InChI | InChI=1S/C10H14N2.2C7H6O3.Cu/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*8-6-4-2-1-3-5(6)7(9)10;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-4,8H,(H,9,10);/q;;;+2/p-2 |
| Standard InChI Key | LFISJEWXMZBMNH-UHFFFAOYSA-L |
| Canonical SMILES | CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Cu+2] |
Introduction
Copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine is a complex compound that combines copper(II) ions with 2-hydroxybenzoate (salicylate) and 3-(1-methylpyrrolidin-2-yl)pyridine. This compound has a molecular formula of C24H24CuN2O and a molecular weight of approximately 500.0 g/mol . The presence of copper(II) suggests potential applications in fields like catalysis or biological systems, while the pyrrolidinylpyridine moiety may contribute to its biological activity or coordination properties.
Synthesis and Preparation
The synthesis of Copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine typically involves the reaction of copper(II) salts with salicylic acid and 3-(1-methylpyrrolidin-2-yl)pyridine. The exact conditions, such as solvent choice and temperature, can affect the yield and purity of the product.
Potential Applications
Given its structure, this compound could have applications in:
-
Catalysis: Copper complexes are known for their catalytic properties in various organic reactions.
-
Biological Systems: The presence of pyrrolidinylpyridine and salicylate moieties may confer biological activity, such as antimicrobial or anti-inflammatory effects.
-
Coordination Chemistry: The compound's ability to form stable complexes makes it interesting for studies in coordination chemistry.
Safety and Handling
When handling Copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine, it is essential to follow standard laboratory safety protocols. Copper compounds can be toxic, and proper disposal and handling procedures should be observed to minimize exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume